5-Fluoropyridine-3,4-diamine
Description
5-Fluoropyridine-3,4-diamine (CAS: 1232432-17-5) is a fluorinated pyridine derivative with amino groups at the 3- and 4-positions. Its molecular formula is C₅H₆FN₃, and it has a molecular weight of 127.12 g/mol . It is listed with 98% purity in commercial catalogs, though production status is marked as "discontinued" as of 2025 .
Properties
CAS No. |
1232432-17-5 |
|---|---|
Molecular Formula |
C5H6FN3 |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C5H6FN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |
InChI Key |
YJYSBVMCRWXDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity and Bioactivity :
- Fluorine in this compound enhances electronegativity and metabolic stability compared to its chloro analog, which has higher lipophilicity due to chlorine’s larger atomic radius .
- The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2,3-diamine introduces significant steric hindrance and electron-withdrawing properties, which may reduce nucleophilic substitution rates compared to the fluoro derivative .
Structural Isomerism and DNA Intercalation: Bicyclic analogs like 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5) exhibit planar structures conducive to DNA intercalation, a property critical for antitumor activity.
Preparation Methods
Nitration of Fluoropyridine Precursors
A common precursor, 3-fluoro-4-methylpyridine, undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction produces 3-fluoro-4-nitropyridine with regioselective nitro group placement.
Key Conditions :
Reduction to Amines
The nitro group is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux. Alternative reducing agents include hydrogen gas with palladium on carbon (Pd/C).
Optimized Protocol :
| Parameter | Value |
|---|---|
| Reducing Agent | Na₂S₂O₄ (2.5 equiv) |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 80°C, 6 hours |
| Yield | 88–92% |
Mechanistic Insight :
The reduction proceeds via a radical intermediate, with Na₂S₂O₄ donating electrons to convert nitro to amine groups.
Halogen Exchange Fluorination
| Substrate | Reagent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,4-Dichloropyridine | KF, 18-crown-6, DMF | 150°C | 12 | 78 |
| 3-Bromo-4-chloropyridine | CsF, DMSO | 120°C | 8 | 85 |
Challenges :
-
Competing side reactions (e.g., dehalogenation) reduce yields.
Palladium-catalyzed amination enables direct introduction of amine groups to fluoropyridine scaffolds.
Protocol Details
3-Fluoro-4-bromopyridine reacts with ammonia (NH₃) using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C.
Optimized Conditions :
| Component | Quantity |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene |
| Yield | 72–75% |
Side Reactions :
-
Homocoupling of aryl halides occurs if ligand ratios are suboptimal.
Hydrolysis of Cyano Groups
Nitrile functionalities can be hydrolyzed to amines under acidic or basic conditions.
Two-Step Hydrolysis
-
Nitrile to Amide : 3-Fluoro-4-cyanopyridine is treated with H₂SO₄ (95%) at 75°C for 1 hour, yielding 3-fluoro-4-carbamoylpyridine.
-
Amide to Amine : Hydrolysis with HCl (6M) at 100°C converts the amide to the primary amine.
Data Table :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄ (95%) | 75°C, 1 hour | 90 |
| 2 | HCl (6M) | 100°C, 4 hours | 82 |
Limitations :
-
Acidic conditions may degrade sensitive substrates.
-
Requires rigorous temperature control to prevent decarbonylation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Nitration/Reduction | High regioselectivity | Multi-step, moderate yields | 75–92 |
| Halogen Exchange | Scalable, one-step | Harsh conditions | 78–85 |
| Catalytic Amination | Direct amine introduction | Expensive catalysts | 70–75 |
| Hydrolysis | Simple reagents | Acid-sensitive substrates | 82–90 |
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